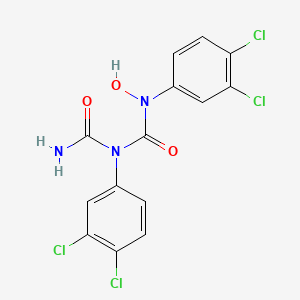
1-Carbamoyl-1,3-bis(3,4-dichlorophenyl)-3-hydroxyurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Carbamoyl-1,3-bis(3,4-dichlorophenyl)-3-hydroxyurea is a synthetic organic compound that features a urea derivative with dichlorophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Carbamoyl-1,3-bis(3,4-dichlorophenyl)-3-hydroxyurea typically involves the reaction of appropriate dichlorophenyl precursors with urea under controlled conditions. Specific reagents and catalysts may be used to facilitate the reaction, and the process may require precise temperature and pH control to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that can be optimized for cost-effectiveness and efficiency. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
1-Carbamoyl-1,3-bis(3,4-dichlorophenyl)-3-hydroxyurea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation states or derivatives.
Reduction: Reduction reactions can alter the functional groups, potentially leading to new compounds with different properties.
Substitution: Substitution reactions, particularly involving the dichlorophenyl groups, can lead to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH play crucial roles in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-Carbamoyl-1,3-bis(3,4-dichlorophenyl)-3-hydroxyurea involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular processes, or affecting gene expression. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
Similar compounds include other urea derivatives with dichlorophenyl groups, such as:
- 1-Carbamoyl-1,3-bis(2,4-dichlorophenyl)-3-hydroxyurea
- 1-Carbamoyl-1,3-bis(3,5-dichlorophenyl)-3-hydroxyurea
特性
CAS番号 |
65883-26-3 |
|---|---|
分子式 |
C14H9Cl4N3O3 |
分子量 |
409.0 g/mol |
IUPAC名 |
1-carbamoyl-1,3-bis(3,4-dichlorophenyl)-3-hydroxyurea |
InChI |
InChI=1S/C14H9Cl4N3O3/c15-9-3-1-7(5-11(9)17)20(13(19)22)14(23)21(24)8-2-4-10(16)12(18)6-8/h1-6,24H,(H2,19,22) |
InChIキー |
WKIQZBDJWRLDCO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1N(C(=O)N)C(=O)N(C2=CC(=C(C=C2)Cl)Cl)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


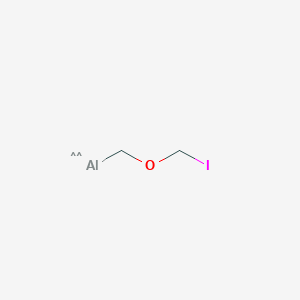
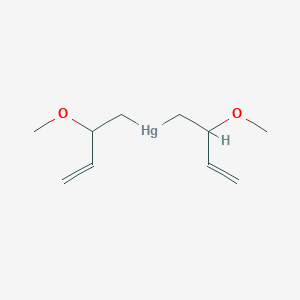
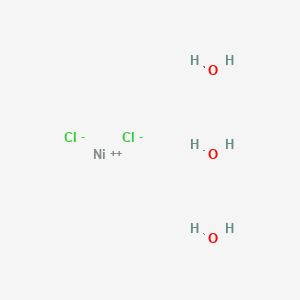
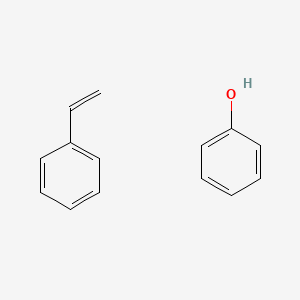
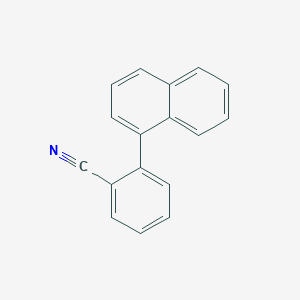
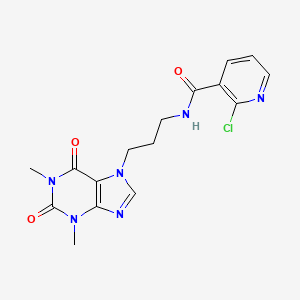
![4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diethylaniline](/img/structure/B14478336.png)
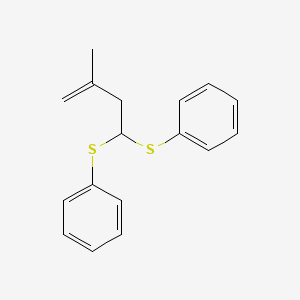
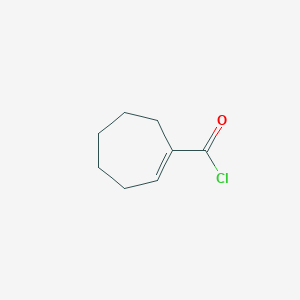
![4-[2-Chloroethyl(ethyl)amino]benzaldehyde;4-methylpyridine](/img/structure/B14478359.png)
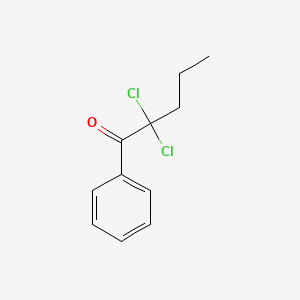
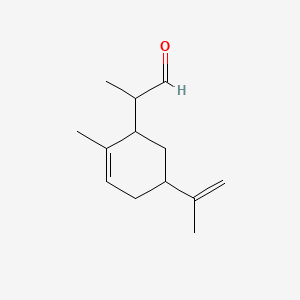
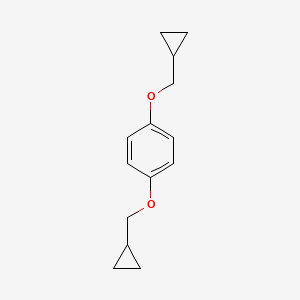
![1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(methoxymethyl)-N,N',N''-tris[(octadecyloxy)methyl]-](/img/structure/B14478380.png)
